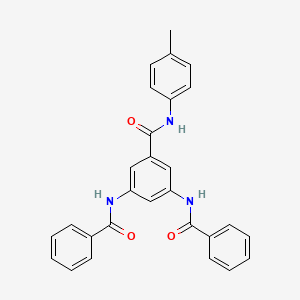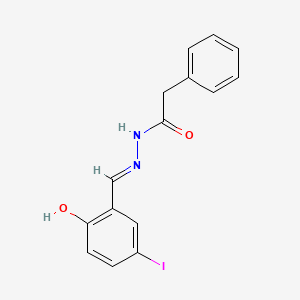![molecular formula C18H12Cl2N2O5 B6027970 N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6027970.png)
N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide, also known as DNMDP, is a chemical compound that has been of great interest in scientific research due to its potential applications in medicine and pharmacology. DNMDP is a synthetic compound that was first synthesized in the early 2000s and has since been studied extensively for its various properties.
Wirkmechanismus
The mechanism of action of N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce cell death in cancer cells and to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, there are also limitations to the use of this compound in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the study of the mechanism of action of this compound, which could lead to the development of new treatments for inflammatory diseases and cancer. In addition, there is a need for further studies on the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity. Overall, the study of this compound has the potential to lead to significant advances in medicine and pharmacology.
Synthesemethoden
The synthesis of N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide involves a multi-step process that begins with the reaction of 3,5-dichlorophenylamine with 2-nitrobenzyl alcohol to form the intermediate product, 3,5-dichloro-N-(2-nitrobenzyloxy)aniline. This intermediate is then reacted with furfurylamine to produce this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide has been studied extensively for its potential applications in medicine and pharmacology. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for various inflammatory diseases. This compound has also been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O5/c19-11-7-12(20)9-13(8-11)21-18(23)17-6-5-14(27-17)10-26-16-4-2-1-3-15(16)22(24)25/h1-9H,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLDIWBTEFRHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(O2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(dimethylamino)methyl]-4-[1-(2-pyridin-3-ylethyl)-1H-imidazol-2-yl]phenol](/img/structure/B6027895.png)

![2-ethyl-1-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B6027912.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole hydrochloride](/img/structure/B6027917.png)
![N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B6027931.png)
![3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B6027937.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6027942.png)
![N-(3-acetylphenyl)-2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6027943.png)
![3-(4-methoxyphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide](/img/structure/B6027958.png)
![dimethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6027962.png)
![tert-butyl {3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}carbamate](/img/structure/B6027964.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6027975.png)

![6-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6027986.png)